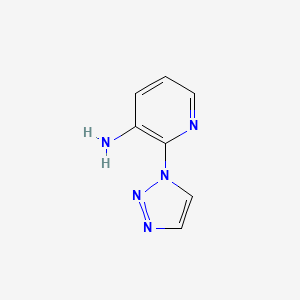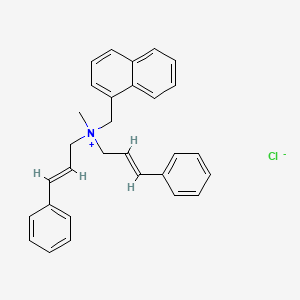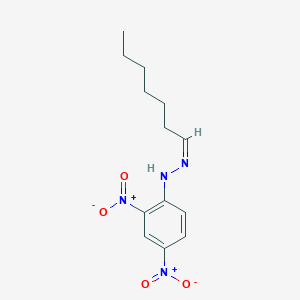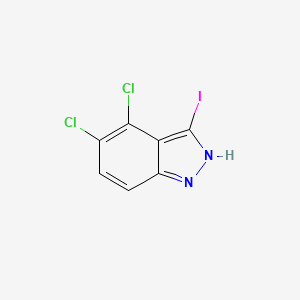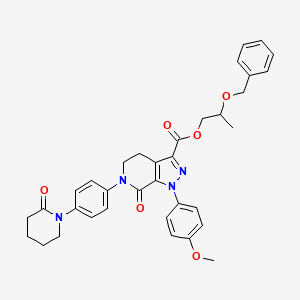
O-Benzyl Apixaban PG Ester-I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzyl Apixaban PG Ester-I is a chemical compound used as an intermediate in the synthesis of Apixaban PG Ester-I. Apixaban is a well-known anticoagulant that inhibits blood coagulation factor Xa, making it useful in the treatment and prevention of thromboembolic disorders.
Métodos De Preparación
The synthesis of O-Benzyl Apixaban PG Ester-I involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . This process is efficient and practical, occurring under mild conditions, and most intermediates can be obtained through simple slurry or recrystallization without the need for column chromatography purification .
Análisis De Reacciones Químicas
O-Benzyl Apixaban PG Ester-I undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of Apixaban .
Aplicaciones Científicas De Investigación
O-Benzyl Apixaban PG Ester-I has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an intermediate in the synthesis of Apixaban PG Ester-I, which exhibits inhibitory activity on acetylcholinesterase. This makes it valuable in the development of anticoagulant drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of O-Benzyl Apixaban PG Ester-I is closely related to its role as an intermediate in the synthesis of Apixaban. Apixaban selectively inhibits factor Xa in its free and bound forms, independent of antithrombin III . This inhibition prevents the formation of a thrombus, making it effective in the treatment and prevention of thromboembolic disorders .
Comparación Con Compuestos Similares
O-Benzyl Apixaban PG Ester-I is unique due to its specific role in the synthesis of Apixaban PG Ester-I. Similar compounds include other intermediates used in the synthesis of anticoagulants, such as rivaroxaban and edoxaban . this compound stands out due to its specific inhibitory activity on acetylcholinesterase and its efficiency in the synthesis process.
Propiedades
Fórmula molecular |
C35H36N4O6 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3 |
Clave InChI |
YBCLGWMXSQEDJS-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



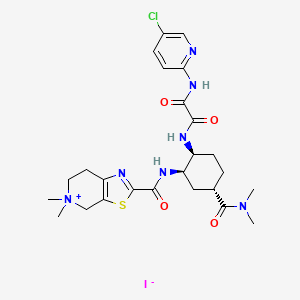
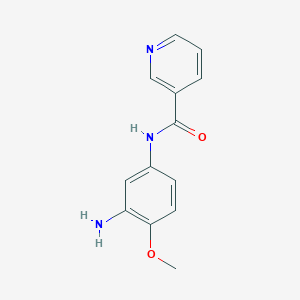
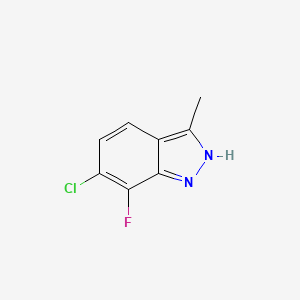
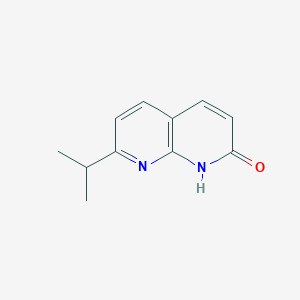
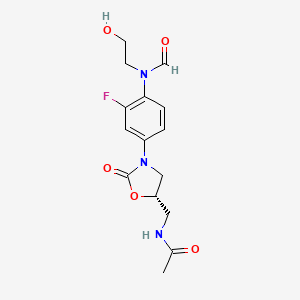
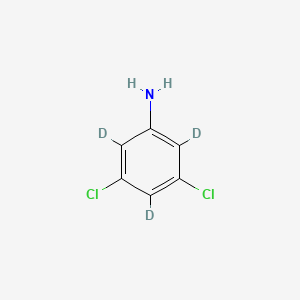
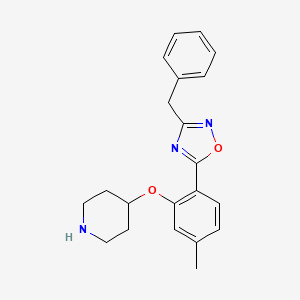
![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)

